N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDCEOQPMWHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with aniline and trifluoromethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure includes two reactive amino groups (at positions 2 and 4) and a trifluoromethyl substituent. These groups enable distinct reaction pathways:
-
Amino Groups : Serve as nucleophilic sites for acylation, alkylation, or imine formation.
-
Trifluoromethyl Group : Acts as a strong electron-withdrawing group, potentially stabilizing intermediates and directing reactivity.
Amidation and Amine Derivatization
The primary amino groups can undergo acylation to form amides. For example, reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) would yield substituted amides. This is analogous to reactions observed in related triazine derivatives, where amino groups react with electrophiles to form stable amide bonds .
Imine Formation
The amino groups may react with carbonyl compounds (e.g., ketones, aldehydes) to form imines under acidic or thermal conditions. Such transformations are common in triazine-based compounds, where imine derivatives exhibit enhanced biological activity .
Alkylation
Alkylation of the amino groups could occur using alkyl halides or epoxides, typically in the presence of a base. This would yield N-alkylated derivatives, potentially altering the compound’s solubility or binding affinity .
Cross-Coupling Reactions
While the compound itself lacks halogen substituents, analogous triazine derivatives undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). For instance, a triazine with a boronic acid moiety could react with aryl halides under conditions like Pd(PPh₃)₄ , K₂CO₃ , and reflux in THF/water .
Substitution Reactions
The trifluoromethyl group’s electron-withdrawing effect may influence nucleophilic aromatic substitution, though this is less common in triazines. Related compounds with halogen substituents undergo substitution with amines or alkoxides, but the absence of leaving groups in this compound limits such reactions .
Reaction Conditions and Analytical Techniques
Key conditions derived from analogous reactions include:
Analytical methods to monitor reactions include:
Comparison of Reaction Pathways
Scientific Research Applications
Pharmaceutical Applications
-
Cancer Treatment
- Research indicates that derivatives of N-Phenyl-6-trifluoromethyl-[1,3,5]triazine compounds are effective inhibitors of isocitrate dehydrogenase 2 (IDH2) mutants, which are linked to certain types of cancer. These compounds show promise in targeting metabolic pathways in cancer cells, potentially leading to novel therapeutic strategies .
-
Antiviral Activity
- Some studies suggest that triazine derivatives exhibit antiviral properties by inhibiting viral replication mechanisms. This makes them candidates for further investigation in antiviral drug development.
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Agrochemical Applications
- Herbicidal Activity
-
Pesticide Development
- The structural characteristics of this compound allow it to function as a building block for developing new pesticides with enhanced efficacy and reduced environmental impact.
Materials Science Applications
-
Polymer Chemistry
- The compound can be utilized as a monomer or additive in the synthesis of polymers with improved thermal and chemical stability due to the presence of the trifluoromethyl group.
-
Nanotechnology
- Its unique chemical properties make it suitable for applications in nanotechnology, particularly in the development of nanocomposites that require specific interactions at the molecular level.
Case Studies
Mechanism of Action
The mechanism of action of N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazine derivatives exhibit diverse bioactivities depending on substituents at the 2-, 4-, and 6-positions. Below is a comparison of key analogs:
Physicochemical Properties
- For example, RS-0466’s hydroxyl groups balance this by improving solubility .
- Purity and Impurities : Triflusulfuron-methyl (), a related triazine, has a purity standard of 97.8 g/kg, with impurities like DMCC (1.7 mg/kg) requiring strict control for regulatory approval .
Biological Activity
N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine (CAS No. 1700-02-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
This compound features a triazine ring substituted with a phenyl group and a trifluoromethyl group, which are critical for its biological activity.
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines have been determined using MTT assays.
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in tumor cells. The mechanism involves cell cycle arrest at the G0/G1 and G2/M phases, leading to programmed cell death independent of p53 status .
- Inhibition of Specific Enzymes : this compound has been identified as an inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme implicated in cancer cell proliferation and survival .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated across multiple studies. The following table summarizes key findings related to its cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 35.0 | Apoptosis induction |
| MCF-7 | 28.5 | Cell cycle arrest |
| HeLa | 40.0 | Enzyme inhibition |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside cisplatin in MCF-7 cells. The combination treatment resulted in an IC50 value significantly lower than that observed with cisplatin alone .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer activity of this compound. Researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers in treated cells. The findings revealed a significant accumulation of cells in the sub-G1 phase after treatment with this compound, indicating a robust induction of apoptosis .
Q & A
Q. How can in vitro resistance mechanisms to triazine-based inhibitors be systematically studied?
- Methodological Answer: Resistance profiling involves: (i) Long-term exposure of cell lines (e.g., HeLa) to sublethal doses to induce resistance. (ii) RNA-seq to identify upregulated efflux transporters (e.g., ABCB1) or metabolic enzymes. (iii) Co-administration with efflux pump inhibitors (e.g., verapamil) to restore potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
